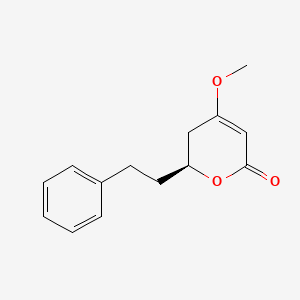
Dimethylaminoethyl reserpilinate dihydrochloride
Descripción general
Descripción
El RESERPILINATO DE DIMETILAMINOETILO es un derivado del reserpilinato con una notable actividad hipotensora. Se ha estudiado por sus efectos sobre la motilidad gástrica y sus posibles aplicaciones terapéuticas .
Métodos De Preparación
La preparación del RESERPILINATO DE DIMETILAMINOETILO implica la esterificación del ácido reserpílico con dimetilaminoetanol. Esta reacción normalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones controladas de temperatura para garantizar el rendimiento deseado del producto . Los métodos de producción industrial pueden implicar el uso de microrreactores para optimizar la eficiencia de la reacción y la escalabilidad .
Análisis De Reacciones Químicas
El RESERPILINATO DE DIMETILAMINOETILO se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio.
Aplicaciones Científicas De Investigación
El RESERPILINATO DE DIMETILAMINOETILO se ha explorado por sus aplicaciones en varios campos:
Química: Se utiliza como reactivo en la química orgánica sintética.
Biología: Se ha estudiado por sus efectos sobre los procesos celulares y las vías de señalización.
Medicina: Se ha investigado por sus posibles efectos terapéuticos, particularmente en la reducción de la presión arterial.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción del RESERPILINATO DE DIMETILAMINOETILO implica su interacción con objetivos moleculares específicos, lo que lleva a efectos hipotensores. Se cree que modula la liberación de neurotransmisores y la actividad de los receptores, influyendo así en la función cardiovascular .
Comparación Con Compuestos Similares
El RESERPILINATO DE DIMETILAMINOETILO se puede comparar con otros derivados del reserpilinato y agentes hipotensores. Los compuestos similares incluyen:
- ESTER DIHIDROCLORURO DE DIMETILAMINOETILO DE ÁCIDO RESERPÍLICO
- DIHIDROCLORURO DE RESERPILINATO DE DIMETILAMINOETILO Estos compuestos comparten similitudes estructurales, pero pueden diferir en sus perfiles farmacológicos y aplicaciones específicas .
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3/t15-,17-,19-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMCARMHFZCZDR-MNNBHYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971251 | |
| Record name | 2-(Dimethylamino)ethyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-67-1 | |
| Record name | Dimethylaminoethyl reserpilinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)ethyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLAMINOETHYL RESERPILINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82CYV41KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















